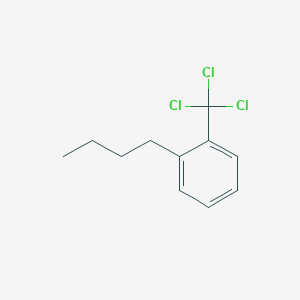
1-Butyl-2-(trichloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-(trichloromethyl)benzene is an organic compound with the molecular formula C11H13Cl3 It is a derivative of benzene, where a butyl group and a trichloromethyl group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2-(trichloromethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trichloromethyl group can be introduced via chlorination reactions using reagents like chlorine (Cl2) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 1-Butyl-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
1-Butyl-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1-butyl-2-(trichloromethyl)benzene involves its interaction with various molecular targets. The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially altering their function and activity. The benzene ring provides a stable framework that can facilitate these interactions.
相似化合物的比较
Chlorobenzene: Contains a single chlorine atom on the benzene ring, showing different reactivity patterns.
Toluene: A methyl-substituted benzene, which is less reactive compared to trichloromethyl derivatives.
Uniqueness: 1-Butyl-2-(trichloromethyl)benzene is unique due to the presence of both a butyl group and a trichloromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it useful for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
114504-08-4 |
|---|---|
分子式 |
C11H13Cl3 |
分子量 |
251.6 g/mol |
IUPAC 名称 |
1-butyl-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C11H13Cl3/c1-2-3-6-9-7-4-5-8-10(9)11(12,13)14/h4-5,7-8H,2-3,6H2,1H3 |
InChI 键 |
FHNDJVGSTUSHBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=CC=C1C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)

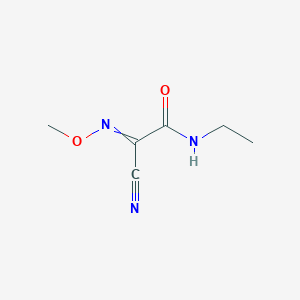
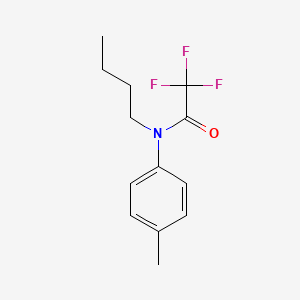

![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)


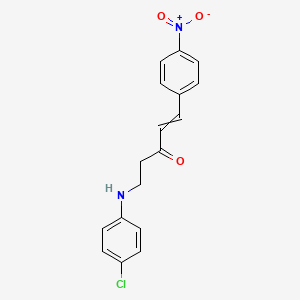
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
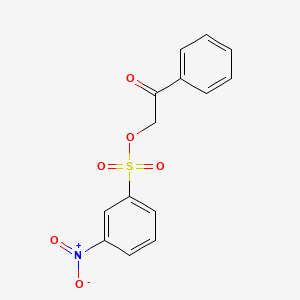
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)

